molecular formula C21H13ClO4S B15034709 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate

Cat. No.: B15034709
M. Wt: 396.8 g/mol
InChI Key: JEKZPFZRROHXNV-UHFFFAOYSA-N
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Description

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a benzoxathiol ring system substituted with a 4-methylphenyl group and a 4-chlorobenzoate ester. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxathiol Core: The benzoxathiol core can be synthesized through the cyclization of appropriate thiol and phenol derivatives under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Esterification with 4-Chlorobenzoic Acid: The final step involves the esterification of the benzoxathiol derivative with 4-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), Potassium cyanide (KCN)

Major Products Formed

    Oxidation: Sulfoxides, Sulfones

    Reduction: Thiols, Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interaction with DNA: Intercalating into DNA and disrupting its function, leading to potential anticancer effects.

    Modulation of Signaling Pathways: Affecting cellular signaling pathways, resulting in changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 4-chlorobenzoate (4MP4CBA)
  • 4-Chlorophenyl 4-methylbenzoate (4CP4MBA)
  • 4-Methylphenyl 4-methylbenzoate (4MP4MBA)

Uniqueness

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE is unique due to its benzoxathiol core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H13ClO4S

Molecular Weight

396.8 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-chlorobenzoate

InChI

InChI=1S/C21H13ClO4S/c1-12-2-4-13(5-3-12)17-10-16(11-18-19(17)26-21(24)27-18)25-20(23)14-6-8-15(22)9-7-14/h2-11H,1H3

InChI Key

JEKZPFZRROHXNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Cl)SC(=O)O3

Origin of Product

United States

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